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molecular formula C21H45BrOSi B8455678 [(15-Bromopentadecyl)oxy](tert-butyl)dimethylsilane CAS No. 568561-95-5

[(15-Bromopentadecyl)oxy](tert-butyl)dimethylsilane

Cat. No. B8455678
M. Wt: 421.6 g/mol
InChI Key: UDDQRODFNSQXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235700B2

Procedure details

15-Bromo-pentadecan-1-ol (2.3 g, 7.49 mmol) dissolved in methylene chloride (23 mL) was mixed with trimethylamine (2.1 mL, 14.98 mmol), t-butyldimethylsilyl chloride (2.03 g, 13.48 mmol), and dimethylaminopyridine (457.6 mg, 3.74 mmol). The mixture was stirred for one hour at room temperature. Subsequently, aqueous saturated ammonium chloride solution was added to the reaction mixture for separation into a methylene chloride layer (200 mL) and an aqueous layer (200 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by means of silica gel column flash chromatography (hexane/ethyl acetate=99/1), to thereby afford 2.98 g (7.07 mmol) of 15-bromo-1-(t-butyldimethylsiloxy)pentadecane.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
457.6 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
layer
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17].CN(C)C.[Si:22](Cl)([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23].CN(C1C=CC=CN=1)C.[Cl-].[NH4+]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:17][Si:22]([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23] |f:4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCO
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
2.03 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
457.6 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
layer
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by means of silica gel column flash chromatography (hexane/ethyl acetate=99/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.07 mmol
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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